N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline
Description
Contextualizing N-Aryl Sulfonamides and Iodoarene Derivatives in Modern Synthetic Strategy
N-aryl sulfonamides are a well-established class of compounds with a strong presence in medicinal chemistry and materials science. ajchem-b.comresearchgate.net The sulfonamide group is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities including antibacterial, anticancer, and antiviral properties. ajchem-b.comresearchgate.netopenaccesspub.org In synthetic chemistry, the sulfonamide moiety can act as a directing group, influence the electronic properties of the aromatic ring, and enhance the stability of a molecule.
On the other hand, iodoarenes are highly valued precursors in a multitude of cross-coupling reactions. nih.gov The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. mdpi.comwikipedia.orgresearchgate.net This reactivity allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern pharmaceutical and materials synthesis. nih.gov
Significance of N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline as a Subject for Mechanistic and Synthetic Investigations
The unique structure of this compound, which combines a sterically hindered 2,4,6-trimethylphenyl (mesityl) sulfonyl group with an iodo-substituted aniline (B41778), presents several avenues for mechanistic and synthetic exploration. The bulky mesityl group can impart specific conformational constraints and influence the reactivity of the sulfonamide nitrogen. This steric hindrance can be exploited to achieve selectivity in certain reactions.
The primary significance of this compound lies in its potential as a versatile building block. The iodo-functionalized ring is primed for a variety of cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 4-position of the aniline ring. Simultaneously, the sulfonamide nitrogen can be further functionalized, or the entire N-arylsulfonyl moiety can be used to modulate the properties of the resulting molecule.
Overview of Key Research Areas Pertaining to this compound
While specific studies on this compound are not extensively documented in peer-reviewed literature, its structure points towards several key research areas where it could be a valuable tool:
Complex Molecule Synthesis: The compound can serve as a scaffold for the synthesis of complex organic molecules. The iodo group provides a handle for introducing diverse functionalities through established cross-coupling methodologies.
Medicinal Chemistry: Given the prevalence of the sulfonamide motif in pharmaceuticals, this compound could be a precursor for the development of new therapeutic agents. nih.govclevelandclinic.org The iodo-position allows for the systematic modification of the molecule to explore structure-activity relationships.
Materials Science: Aryl sulfonamides and their derivatives have been investigated for applications in organic electronics and polymer chemistry. The ability to functionalize the iodo-position of this compound could lead to the development of novel materials with tailored electronic and photophysical properties.
The following table illustrates the potential of the iodoarene moiety in various palladium-catalyzed cross-coupling reactions, a key feature of this compound.
Interactive Table: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Potential Application |
| Suzuki-Miyaura | Organoboron Reagent | C-C | Synthesis of biaryls, conjugated polymers |
| Heck | Alkene | C-C | Formation of substituted alkenes |
| Sonogashira | Terminal Alkyne | C-C | Synthesis of aryl alkynes, functional materials |
| Buchwald-Hartwig | Amine, Amide | C-N | Formation of N-aryl compounds |
| Stille | Organotin Reagent | C-C | Synthesis of complex organic molecules |
| Negishi | Organozinc Reagent | C-C | Natural product synthesis |
The sulfonamide component of this compound is also of great interest, particularly in the realm of medicinal chemistry. The table below highlights some of the diverse therapeutic applications of N-aryl sulfonamides.
Interactive Table: Therapeutic Applications of N-Aryl Sulfonamides
| Therapeutic Area | Example Drug Class | Mechanism of Action (General) |
| Antibacterial | Sulfonamide antibiotics | Inhibition of folic acid synthesis in bacteria |
| Anticancer | Carbonic anhydrase inhibitors, Kinase inhibitors | Enzyme inhibition, disruption of cell signaling |
| Antiviral | Protease inhibitors | Inhibition of viral replication |
| Anti-inflammatory | COX-2 inhibitors | Inhibition of prostaglandin (B15479496) synthesis |
| Diuretics | Thiazide and loop diuretics | Inhibition of ion transport in the kidneys |
Structure
3D Structure
Properties
IUPAC Name |
N-(4-iodophenyl)-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16INO2S/c1-10-8-11(2)15(12(3)9-10)20(18,19)17-14-6-4-13(16)5-7-14/h4-9,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLDEIMAFZWTNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16INO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of N 2,4,6 Trimethylphenyl Sulfonyl 4 Iodo Aniline
Reactivity Governed by the 4-Iodo Substituent
The carbon-iodine bond in N-(2,4,6-trimethylphenyl)sulfonyl(4-iodo)aniline is the primary site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The high polarizability and relatively low bond strength of the C-I bond make it particularly susceptible to oxidative addition by transition metals and enable the formation of hypervalent iodine species.
Palladium-Catalyzed Cross-Coupling Reactions Utilizing the Aryl Iodide Moiety
The aryl iodide moiety is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions proceed via a general catalytic cycle involving oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with a suitable coupling partner, and concluding with reductive elimination to furnish the product and regenerate the palladium(0) catalyst.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology is widely employed for the formation of biaryl compounds. For this compound, a Suzuki-Miyaura coupling would yield N-(2,4,6-trimethylphenyl)sulfonyl-substituted biphenylamines. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful method for the synthesis of substituted alkenes. When applied to this compound, it would lead to the formation of N-(2,4,6-trimethylphenyl)sulfonyl-4-vinylaniline derivatives. The regioselectivity of the addition to the alkene is a key aspect of this transformation. mdpi.comnih.gov
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org This method is instrumental in the synthesis of arylalkynes. The Sonogashira coupling of this compound would produce N-(2,4,6-trimethylphenyl)sulfonyl-4-alkynylanilines, which are valuable intermediates in the synthesis of more complex molecules. rsc.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While the substrate already contains a sulfonamide, this reaction could be used to introduce an additional amino group, leading to the synthesis of substituted N-(2,4,6-trimethylphenyl)sulfonyl-1,4-phenylenediamines. The choice of phosphine (B1218219) ligand is crucial for the success of this transformation. beilstein-journals.orgrsc.org
| Reaction | Coupling Partner | Typical Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Ar'-B(OH)2 | Pd(PPh3)4, Base (e.g., K2CO3) | N-(2,4,6-Trimethylphenyl)sulfonyl-biphenylamines |
| Heck | Alkene | Pd(OAc)2, PPh3, Base (e.g., Et3N) | N-(2,4,6-Trimethylphenyl)sulfonyl-4-vinylanilines |
| Sonogashira | Terminal Alkyne | Pd(PPh3)2Cl2, CuI, Base (e.g., Et3N) | N-(2,4,6-Trimethylphenyl)sulfonyl-4-alkynylanilines |
| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-substituted N'-(2,4,6-trimethylphenyl)sulfonyl-1,4-phenylenediamines |
Formation and Reactivity of Hypervalent Iodine Species Derived from this compound
Aryl iodides can be oxidized to form hypervalent iodine(III) and iodine(V) compounds, which are versatile reagents in their own right. These species can act as powerful electrophiles and oxidizing agents, enabling a range of transformations that are often complementary to transition metal-catalyzed reactions. The synthesis of diaryliodonium salts from aryl iodides is a well-established process. beilstein-journals.orgchemrxiv.org
Diaryliodonium salts, which can be synthesized from this compound, are excellent arylating agents. beilstein-journals.orgdiva-portal.org They can transfer the N-(2,4,6-trimethylphenyl)sulfonylphenyl group to a variety of nucleophiles, including amines, phenols, and carbon nucleophiles, under transition-metal-free conditions. nih.govrsc.org These reactions are believed to proceed through a ligand coupling mechanism on the hypervalent iodine center. The use of unsymmetrical diaryliodonium salts, where one aryl group is designed to be a non-transferable "dummy" ligand, can enhance the efficiency and selectivity of the arylation. mdpi.com
Hypervalent iodine reagents derived from this compound can serve as precursors to highly reactive intermediates. For instance, photolysis or thermolysis of diaryliodonium salts can generate aryl radicals, which can participate in various radical-mediated transformations. nih.gov Furthermore, under basic conditions, certain hypervalent iodine compounds can act as aryne precursors, which can then undergo cycloaddition reactions or nucleophilic attack. The specific reaction pathway is highly dependent on the reaction conditions and the nature of the hypervalent iodine reagent.
Nucleophilic Aromatic Substitution on the Iodo-Substituted Phenyl Ring
Nucleophilic aromatic substitution (SNA_r) on unactivated aryl halides is generally a difficult transformation. However, the presence of the strongly electron-withdrawing sulfonyl group can activate the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the sulfonyl group. While the iodo group itself is a good leaving group, SNA_r reactions on this substrate are not commonly reported, likely due to the competing and often more efficient palladium-catalyzed cross-coupling reactions. For a successful SNA_r to occur, a strong nucleophile and typically harsh reaction conditions would be required. The reaction would proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. chemistrysteps.comnih.govscribd.com
Reactivity of the Sulfonamide Nitrogen
The sulfonamide N-H bond in this compound exhibits acidic character due to the presence of the two electron-withdrawing sulfonyl and aryl groups. This acidity allows for deprotonation with a suitable base to form the corresponding amide anion. This anion can then act as a nucleophile in various reactions.
For instance, the deprotonated sulfonamide can undergo N-alkylation with alkyl halides or N-acylation with acylating agents such as acyl chlorides or anhydrides. epa.govnih.gov These reactions provide a straightforward method for the derivatization of the sulfonamide nitrogen, allowing for the introduction of a wide range of functional groups. The bulky mesityl group on the sulfonyl moiety can influence the reactivity of the sulfonamide nitrogen by providing steric hindrance.
| Reaction | Reagent | Product Type |
|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-N-(2,4,6-trimethylphenyl)sulfonyl(4-iodo)aniline |
| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-N-(2,4,6-trimethylphenyl)sulfonyl(4-iodo)aniline |
Reactivity of the 2,4,6-Trimethylphenyl Group
The most significant contribution of the mesityl group is its steric bulk. The two ortho-methyl groups severely restrict rotation around the C-S and S-N bonds. This steric hindrance can:
Prevent side reactions: In base-induced rearrangements of some arylsulfonamides, large N-alkyl groups can prevent competitive cyclization reactions, favoring the desired rearrangement pathway. nih.gov The bulky mesityl group would likely exert a similar directing effect.
Influence reaction rates: The steric shielding of the sulfonamide nitrogen and the sulfonyl group can decrease the rate of reactions involving these sites. ucl.ac.uk
Dictate molecular conformation: The steric repulsion caused by the sulfonamide group can force a specific conformation, as seen in related 2,6-diarylbenzenesulfonamides which preferentially adopt an eclipsed conformation between the aromatic rings. sdu.dk
Electronically, the three methyl groups are electron-donating by induction and hyperconjugation. This makes the mesityl ring electron-rich, which has two main consequences:
It increases the ring's susceptibility to electrophilic attack.
It can influence the electronic properties of the sulfonamide group, although this effect is transmitted through the sulfonyl linker.
The interplay of these steric and electronic factors is crucial in determining the outcome of chemical reactions. researchgate.net For example, while the electron-rich nature of the mesityl ring might suggest a certain reactivity pattern, the steric hindrance can override this, preventing reactions that would otherwise be favorable.
The mesityl ring, being highly activated by three electron-donating methyl groups, is a prime candidate for electrophilic aromatic substitution (SEAr). wikipedia.org Typical SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.orglkouniv.ac.inmasterorganicchemistry.comlibretexts.org
The directing effects of the substituents on the mesityl ring (three methyl groups and the sulfonylaniline group) would channel incoming electrophiles to the remaining unsubstituted positions (C3 and C5).
Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Mesityl Ring
| Reaction | Reagent | Typical Electrophile | Potential Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | 3-Nitro-substituted derivative |
| Halogenation | Br₂/FeBr₃ | Br⁺ | 3-Bromo-substituted derivative |
| Sulfonation | Fuming H₂SO₄ | SO₃ | 3-Sulfonic acid derivative |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ | 3-Acyl-substituted derivative |
However, the steric crowding on the ring may hinder even these substitutions. Another possibility is the oxidation of the benzylic methyl groups. Under strong oxidizing conditions (e.g., with KMnO₄ or K₂Cr₂O₇), one or more of the methyl groups could be oxidized to carboxylic acid groups, provided the rest of the molecule can withstand these harsh conditions.
Stability and Degradation Pathways Under Various Conditions
This compound is expected to be a relatively stable crystalline solid under standard laboratory conditions. The stability of the molecule is dictated by the robustness of its constituent parts: the sulfonamide linkage and the two substituted aryl rings.
Sulfonamide Bond Stability: The N-S bond in sulfonamides is generally very stable and resistant to cleavage. Hydrolysis typically requires harsh acidic or basic conditions and elevated temperatures. Reductive cleavage is also possible but often requires specific reagents like strong reducing agents in the presence of a nickel catalyst. ucl.ac.uk
Carbon-Iodine Bond Stability: The C-I bond on the 4-iodophenyl ring is the most likely point of degradation. This bond is susceptible to:
Photodegradation: Aryl iodides can undergo homolytic cleavage upon exposure to UV light, forming aryl radicals.
Reductive dehalogenation: The iodine atom can be removed by various reducing agents or catalytic hydrogenation.
Transition-metal-catalyzed reactions: The C-I bond is a highly reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where it is readily cleaved by palladium or copper catalysts.
Thermal Stability: The compound is likely to have a high melting point and good thermal stability, typical of arylsulfonamides. Decomposition at high temperatures would likely involve the fragmentation of the weaker bonds first, such as the C-I bond or potentially the C-S or S-N bonds.
Studies on the long-term stability of related aromatic compounds, such as metabolites of 2,4,6-trinitrotoluene (B92697) (TNT) in soil, have shown that while such molecules can be strongly bound and immobilized, slow degradation and turnover can occur over extended periods through biological or chemical processes. nih.gov This suggests that under environmental conditions, this compound would likely be persistent, with degradation pathways initiated by cleavage of the C-I bond or slow microbial action on the aromatic rings.
Mechanistic Elucidation of Reactions Involving N 2,4,6 Trimethylphenyl Sulfonyl 4 Iodo Aniline
Detailed Mechanistic Studies of its Formation Reactions
The formation of N-(2,4,6-trimethylphenyl)sulfonyl(4-iodo)aniline typically proceeds via a nucleophilic substitution reaction between 4-iodoaniline (B139537) and 2,4,6-trimethylbenzenesulfonyl chloride. The mechanism of this N-arylsulfonamide formation is generally considered to be a nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically carried out in the presence of a base, which serves to deprotonate the aniline (B41778) nitrogen, thereby increasing its nucleophilicity. The reaction commences with the lone pair of electrons on the nitrogen atom of 4-iodoaniline attacking the sulfur atom of 2,4,6-trimethylbenzenesulfonyl chloride. This is followed by the departure of the chloride ion as a leaving group. The subsequent deprotonation of the nitrogen atom by the base yields the final this compound product.
Alternative iron-catalyzed methods for the synthesis of N-arylsulfonamides have been developed, utilizing nitroarenes as the nitrogen source. organic-chemistry.org Mechanistic investigations of these reactions suggest that the N-S bond may be formed through a direct coupling of the nitroarene with a sodium arylsulfinate, preceding the reduction of the nitro group. organic-chemistry.org A proposed mechanism involves the formation of an N-aryl-N-arenesulfonylhydroxylamine intermediate. organic-chemistry.org Palladium-catalyzed reductive coupling reactions of nitroarenes with sodium arylsulfinates have also been reported as an efficient, ligand-free method for N-arylsulfonamide synthesis. rsc.org
Elucidation of Reaction Mechanisms for Transformations of the 4-Iodo Moiety
The 4-iodo moiety of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The mechanistic pathways for these transformations are diverse, ranging from well-established organometallic cycles to hypervalent iodine-mediated processes and radical intermediates.
Oxidative Addition/Reductive Elimination Mechanisms in Cross-Couplingacs.org,uvic.ca
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are fundamental transformations of the 4-iodo group. The catalytic cycle for these reactions is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
The cycle initiates with the oxidative addition of the aryl iodide to a low-valent palladium(0) species. uvic.ca This step involves the insertion of the palladium atom into the carbon-iodine bond, leading to the formation of a square planar palladium(II) complex. chemrxiv.orgacs.org For aryl iodides, this process is generally believed to occur via a three-centered concerted mechanism. chemrxiv.orgresearchgate.net However, a more polar nucleophilic displacement mechanism can also be operative, particularly with electron-deficient aryl halides or specific ligand systems. chemrxiv.orgresearchgate.net
Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in Suzuki-Miyaura coupling) transfers its organic group to the palladium(II) center, displacing the halide. libretexts.org
| Cross-Coupling Step | Description | Key Intermediates |
| Oxidative Addition | Insertion of Pd(0) into the C-I bond of this compound. | Aryl-Pd(II)-Iodide complex |
| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the Pd(II) center. | Di-organo-Pd(II) complex |
| Reductive Elimination | Formation of a new C-C bond by coupling of the two organic ligands on the Pd(II) center, regenerating Pd(0). | Coupled product and Pd(0) catalyst |
Ligand Exchange and Coupling Mechanisms in Hypervalent Iodine Chemistryacs.org,uvic.ca
The iodine atom in this compound can be oxidized to a hypervalent state, typically iodine(III), opening up unique reaction pathways. These hypervalent iodine reagents can act as powerful electrophiles and oxidizing agents. Reactions involving hypervalent iodine compounds often proceed through mechanisms involving ligand exchange and reductive elimination-like processes. acs.org
In the context of C-N bond formation, diaryliodonium salts, which can be generated in situ from aryl iodides, are effective arylating agents. researchgate.netablesci.com The mechanism of amination using these reagents can involve the initial formation of a diaryliodonium salt, followed by nucleophilic attack of an amine. The subsequent steps can include cyclization and reductive elimination of the iodobenzene (B50100) leaving group to form the desired C-N bond. researchgate.net Copper catalysts are often employed in these reactions, and the proposed mechanism can involve the formation of a Cu(III)-aryl species. mdpi.com
The general reactivity of hypervalent iodine(III) reagents involves initial ligand exchange at the iodine center, where a nucleophile displaces one of the ligands on the iodine. This is followed by a reductive elimination-type step where the aryl group and the newly introduced nucleophile couple, with the iodine being reduced from +3 to +1 oxidation state. acs.orgnih.gov
| Mechanistic Step in Hypervalent Iodine Chemistry | Description |
| Oxidation | Oxidation of the iodine atom in this compound to a hypervalent state (e.g., I(III)). |
| Ligand Exchange | Displacement of a ligand on the hypervalent iodine center by a nucleophile. |
| Reductive Elimination/Ligand Coupling | Coupling of the aryl group and the nucleophile with concomitant reduction of the iodine center. |
Radical Pathways and Intermediates
The carbon-iodine bond in this compound can undergo homolytic cleavage under certain conditions, leading to the formation of an aryl radical. These radical intermediates can participate in a variety of cyclization and addition reactions.
Photocatalysis has emerged as a powerful tool for generating aryl radicals from aryl halides under mild conditions. mdpi.comrsc.org In a typical photocatalytic cycle, a photosensitizer absorbs light and enters an excited state. This excited state can then engage in a single-electron transfer (SET) with the aryl iodide, leading to the formation of a radical anion which then fragments to produce the aryl radical and an iodide anion.
Once formed, the aryl radical can undergo various transformations, including intramolecular cyclization onto a tethered alkene or arene, or intermolecular addition to a suitable acceptor. Radical Smiles-Truce rearrangements of aryl sulfonamides have also been reported, where a 1,4-aryl migration is triggered by a radical process. springernature.com
Mechanistic Insights into Sulfonamide N-Reactivity
The sulfonamide nitrogen in this compound is generally considered to be relatively unreactive due to the electron-withdrawing nature of the sulfonyl group. However, under specific conditions, this nitrogen can participate in reactions.
Deprotonation of the sulfonamide N-H with a strong base can generate a nitrogen anion, which can then act as a nucleophile in alkylation or arylation reactions. Furthermore, the sulfonamide group can direct reactions at other positions of the molecule.
In the context of radical chemistry, N-centered radicals can be generated from sulfonamides. nih.gov Photoredox catalysis can be employed to oxidize a deprotonated N-acylsulfonamide to an N-centered radical. nih.gov This electrophilic radical can then undergo cyclization or other addition reactions. nih.gov The sulfonyl group can also act as a traceless linker in cascade reactions, being eliminated in a later step of the sequence. nih.gov
Transition State Analysis and Energy Profiles of Key Reactionsacs.org,uvic.ca
Computational studies, particularly using Density Functional Theory (DFT), have provided valuable insights into the transition states and energy profiles of key reactions involving aryl iodides and sulfonamides.
For palladium-catalyzed cross-coupling reactions, DFT calculations have been employed to investigate the energetics of the oxidative addition, transmetalation, and reductive elimination steps. acs.orgnih.gov These studies have helped to elucidate the factors that control the reaction mechanism and selectivity. For instance, calculations have shown that for the oxidative addition of aryl halides to palladium(0), a three-centered concerted transition state is often favored. researchgate.net DFT has also been used to study the reductive elimination from palladium(IV) complexes, providing a theoretical basis for the feasibility of such pathways. nih.gov
In the Suzuki-Miyaura coupling, DFT calculations have been used to model the entire catalytic cycle, including the role of the base and the nature of the transmetalation transition state. nih.gov These computational models help to rationalize experimental observations and guide the development of more efficient catalytic systems.
Computational studies on sulfonamides have also been performed to understand their electronic structure, reactivity, and interactions with biological targets. nih.govmdpi.com These studies can provide information on bond dissociation energies, which are relevant for predicting the ease of radical formation, and can also be used to model the transition states of reactions involving the sulfonamide group.
| Reaction Type | Computational Method | Key Insights from Transition State Analysis |
| Pd-Catalyzed Cross-Coupling | DFT | Elucidation of oxidative addition mechanisms (concerted vs. nucleophilic displacement), energetics of reductive elimination from Pd(II) and Pd(IV) centers. acs.orgresearchgate.netnih.gov |
| Suzuki-Miyaura Coupling | DFT | Modeling of the entire catalytic cycle, role of base in transmetalation. nih.gov |
| Sulfonamide Reactivity | DFT | Electronic structure, bond dissociation energies, modeling of transition states for reactions at the nitrogen center. nih.govmdpi.com |
Kinetic Investigations and Reaction Rate Determinations
The rate of a reaction involving this compound can be determined by monitoring the change in concentration of reactants or products over time. This is typically achieved using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or nuclear magnetic resonance (NMR) spectroscopy. By conducting a series of experiments where the initial concentrations of the reactants (this compound, the coupling partner), catalyst, and ligand are systematically varied, the order of the reaction with respect to each component can be determined.
For instance, in a hypothetical Suzuki-Miyaura cross-coupling reaction between this compound and a boronic acid, the reaction rate is often found to be first order with respect to the concentration of the aryl iodide and the palladium catalyst. The influence of the boronic acid and the base concentration can be more complex and may exhibit zero-order, first-order, or even fractional-order kinetics depending on the specific reaction conditions and the nature of the rate-determining step.
The effect of temperature on the reaction rate is also a crucial aspect of kinetic investigations. By measuring the rate constant at different temperatures, the activation energy (Ea) for the reaction can be calculated using the Arrhenius equation. This provides valuable information about the energy barrier that must be overcome for the reaction to proceed.
The following data tables represent hypothetical kinetic data for a palladium-catalyzed cross-coupling reaction involving this compound.
Table 1: Initial Rate Data for the Reaction of this compound at 80°C
| Experiment | [this compound] (M) | [Coupling Partner] (M) | [Pd Catalyst] (mol %) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1 | 1.5 x 10⁻⁵ |
| 2 | 0.2 | 0.1 | 1 | 3.0 x 10⁻⁵ |
| 3 | 0.1 | 0.2 | 1 | 1.5 x 10⁻⁵ |
| 4 | 0.1 | 0.1 | 2 | 3.0 x 10⁻⁵ |
From the hypothetical data in Table 1, it can be inferred that the reaction is first order with respect to this compound and the palladium catalyst, and zero order with respect to the coupling partner under these conditions. This would suggest that the oxidative addition of the aryl iodide to the palladium center is the rate-determining step.
Table 2: Temperature Dependence of the Rate Constant
| Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
| 70 | 0.0010 |
| 80 | 0.0015 |
| 90 | 0.0022 |
| 100 | 0.0032 |
The data in Table 2 could be used to construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the reaction. A linear relationship would be expected, and the slope of the line would be equal to -Ea/R, where R is the gas constant.
These kinetic investigations, by determining the rate law and activation parameters, provide a quantitative framework for understanding the reaction mechanism. The experimental findings can be compared with theoretical calculations to further refine the proposed mechanistic pathway. For example, density functional theory (DFT) calculations can be employed to model the transition states of the elementary steps and to calculate their corresponding energy barriers, which can then be correlated with the experimentally determined activation energy.
Advanced Spectroscopic and Structural Characterization for Mechanistic and Electronic Understanding of N 2,4,6 Trimethylphenyl Sulfonyl 4 Iodo Aniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Environment Assessment
NMR spectroscopy is an indispensable tool for elucidating the precise structure of N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline in solution. The technique provides detailed information about the local electronic environment of each nucleus, enabling the unambiguous assignment of atoms and the characterization of their spatial relationships.
Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Conformation
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the 4-iodoaniline (B139537) and the 2,4,6-trimethylphenyl (mesityl) groups. The 4-iodoaniline ring should exhibit a characteristic AA'BB' system, appearing as two doublets, due to the symmetrical para-substitution. The protons ortho to the iodine atom would be downfield shifted compared to those ortho to the sulfonylamino group. The mesityl group would display a singlet for the two aromatic protons and two singlets for the methyl groups—one for the para-methyl and another, integrating to six protons, for the two ortho-methyl groups. A broad singlet for the N-H proton is also anticipated, the chemical shift of which would be sensitive to solvent and concentration.
The ¹³C NMR spectrum would complement this by showing the expected number of carbon signals. The symmetry of the 4-iodoaniline ring would result in four aromatic carbon signals, while the mesityl ring would show six distinct aromatic carbon signals due to its substitution pattern, in addition to the signals for the three methyl carbons.
Multi-dimensional NMR techniques would be employed to confirm these assignments and establish the molecule's connectivity:
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For the 4-iodoaniline moiety, a cross-peak between the two aromatic doublets would confirm their ortho relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlation between protons and the carbons they are attached to. For instance, it would link the aromatic proton signals of the mesityl group to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-H proton to the carbons of the 4-iodoaniline ring and the sulfonyl-bearing carbon of the mesityl ring. Additionally, the ortho-methyl protons of the mesityl group would show correlations to the ortho- and ipso-carbons, confirming their position.
The following table summarizes the anticipated ¹H and ¹³C NMR chemical shifts, based on standard substituent effects and data from analogous sulfonamides.
| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Mesityl-H (meta to SO₂) | ~6.9-7.1 (s, 2H) | ~131-133 |
| Mesityl-C (ipso to SO₂) | - | ~134-136 |
| Mesityl-C (ortho to SO₂) | - | ~141-143 |
| Mesityl-C (para to SO₂) | - | ~139-141 |
| Mesityl-CH₃ (ortho) | ~2.5-2.7 (s, 6H) | ~22-24 |
| Mesityl-CH₃ (para) | ~2.3-2.4 (s, 3H) | ~20-22 |
| Aniline-H (ortho to NH) | ~7.0-7.2 (d, 2H) | ~123-125 |
| Aniline-H (ortho to I) | ~7.5-7.7 (d, 2H) | ~137-139 |
| Aniline-C (ipso to NH) | - | ~138-140 |
| Aniline-C (ipso to I) | - | ~88-90 |
| N-H | Variable (broad s, 1H) | - |
Investigation of Dynamic Processes (e.g., Restricted Rotation) via Variable Temperature NMR
Due to the steric hindrance imposed by the two ortho-methyl groups on the mesityl ring, restricted rotation around the S-N and N-Caryl bonds is a plausible dynamic process. At room temperature, if the rotation is slow on the NMR timescale, this could lead to broadening of the signals for the ortho-methyl groups or even their appearance as two separate signals. Variable Temperature (VT) NMR studies would be crucial to investigate this phenomenon. By acquiring spectra at different temperatures, one could observe the coalescence of these signals at higher temperatures, allowing for the calculation of the rotational energy barrier (Gibbs free energy of activation, ΔG‡).
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Intermolecular Interactions
Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, angles, and intermolecular interactions that govern the crystal packing.
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
The table below presents expected values for key geometric parameters, derived from published data on analogous structures. mdpi.comnih.gov
| Parameter | Expected Value |
| Bond Lengths (Å) | |
| S=O | 1.42 - 1.44 |
| S-N | 1.61 - 1.64 |
| S-C (mesityl) | 1.76 - 1.78 |
| N-C (aniline) | 1.43 - 1.45 |
| C-I | 2.09 - 2.11 |
| Bond Angles (°) | |
| O-S-O | 119 - 121 |
| O-S-N | 105 - 108 |
| O-S-C | 107 - 110 |
| C-S-N | 106 - 108 |
| S-N-C | 123 - 127 |
| Dihedral Angles (°) | |
| C(mesityl)-S-N-C(aniline) | 50 - 80 |
Examination of Crystal Packing and Non-Covalent Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
The supramolecular architecture of the compound in the solid state would be dictated by a combination of non-covalent interactions.
Hydrogen Bonding: The most prominent interaction is expected to be a classical N-H···O hydrogen bond, where the sulfonamide N-H group acts as a donor and one of the sulfonyl oxygen atoms acts as an acceptor. This interaction typically leads to the formation of infinite chains or dimeric motifs in the crystal lattice. nih.gov
Halogen Bonding: The iodine atom on the aniline (B41778) ring is a potential halogen bond donor. It could form interactions with electron-rich acceptors such as the sulfonyl oxygen atoms (C-I···O) or the π-system of an adjacent aromatic ring (C-I···π). The presence and nature of such interactions are highly influential in directing the crystal packing.
Other Interactions: Weaker C-H···O and C-H···π interactions, as well as π-π stacking between the aromatic rings, would likely further stabilize the three-dimensional crystal structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Context
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint that confirms the presence of its key functional groups.
The IR spectrum is expected to be dominated by strong absorptions from the sulfonyl group. The N-H stretching vibration should appear as a sharp to moderately broad band in the region of 3200-3300 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.
The table below lists the principal expected vibrational frequencies and their assignments.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
| N-H Stretch | 3200 - 3300 | Medium, Sharp |
| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| SO₂ Asymmetric Stretch | 1330 - 1360 | Strong |
| SO₂ Symmetric Stretch | 1150 - 1180 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong (multiple bands) |
| S-N Stretch | 900 - 940 | Medium |
Raman spectroscopy would provide complementary information. The symmetric vibrations, such as the S-N and the aromatic ring breathing modes, are often more intense in the Raman spectrum than in the IR. The C-I stretching vibration, expected at a lower frequency, would also be observable.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition and for mapping its fragmentation patterns under energetic conditions. The molecular formula of this compound is C₁₅H₁₆INO₂S, corresponding to a monoisotopic mass of 401.0001 g/mol . HRMS analysis provides experimental confirmation of this molecular weight with high accuracy, typically within a few parts per million (ppm), unequivocally validating the elemental composition.
Under electron ionization (EI) or electrospray ionization (ESI) conditions, this compound undergoes characteristic fragmentation, providing valuable structural information. The fragmentation pathway can be logically deduced from the stability of the resulting ions and neutral losses. A plausible fragmentation pathway, based on established principles for aromatic sulfonamides and iodinated compounds, is outlined below.
A primary and highly characteristic fragmentation pathway for aromatic sulfonamides involves the cleavage of the S-N bond and the C-S bond, often leading to the extrusion of sulfur dioxide (SO₂). Another significant fragmentation is the cleavage of the carbon-iodine bond, which is relatively weak.
Proposed Fragmentation Pathway:
Initial Ionization: The molecule is ionized to form the molecular ion [M]⁺˙ at m/z 401.
Loss of Iodine Radical: A common fragmentation for iodinated aromatic compounds is the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical (I•).
[C₁₅H₁₆INO₂S]⁺˙ → [C₁₅H₁₆NO₂S]⁺ + I•
This would generate a fragment ion at m/z 274.
Loss of Mesitylenesulfonyl Radical: Cleavage of the S-N bond can lead to the formation of a 4-iodoaniline radical cation and a mesitylenesulfonyl radical.
[C₁₅H₁₆INO₂S]⁺˙ → [C₆H₆IN]⁺˙ + C₉H₁₀O₂S
The 4-iodoaniline radical cation would be observed at m/z 219.
Loss of SO₂: A signature fragmentation of sulfonamides is the elimination of a neutral sulfur dioxide molecule (SO₂). This often proceeds through a rearrangement.
From the molecular ion: [C₁₅H₁₆INO₂S]⁺˙ → [C₁₅H₁₆INS]⁺˙ + SO₂ (m/z 337)
From the fragment at m/z 274: [C₁₅H₁₆NO₂S]⁺ → [C₁₅H₁₆NS]⁺ + SO₂ (m/z 210)
Formation of Mesityl Cation: Fragmentation of the mesitylenesulfonyl portion can lead to the formation of the stable mesityl cation.
[C₉H₁₁O₂S]⁺ → [C₉H₁₁]⁺ + SO₂
The mesityl cation ([C₉H₁₁]⁺) would appear at m/z 119.
Interactive Data Table: Plausible High-Resolution Mass Spectrometry Fragments of this compound
| m/z (Observed) | Proposed Formula | Proposed Fragment Structure | Fragmentation Pathway |
| 401 | [C₁₅H₁₆INO₂S]⁺˙ | Molecular Ion | Ionization |
| 274 | [C₁₅H₁₆NO₂S]⁺ | [M - I]⁺ | Loss of Iodine Radical |
| 219 | [C₆H₆IN]⁺˙ | 4-Iodoaniline Radical Cation | S-N Bond Cleavage |
| 183 | [C₉H₁₁O₂S]⁺ | Mesitylenesulfonyl Cation | N-S Bond Cleavage |
| 119 | [C₉H₁₁]⁺ | Mesityl Cation | Loss of SO₂ from [C₉H₁₁O₂S]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium Ion | Rearrangement from Mesityl Cation |
Note: The m/z values are nominal and would be measured with high precision in HRMS.
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Effects
Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides critical information about the electronic structure of a molecule, including the nature of its electronic transitions and the extent of electronic conjugation.
UV-Vis Absorption Spectroscopy:
The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic rings and the sulfonamide linkage. The spectrum is largely a composite of the electronic transitions of the substituted aniline and mesitylene (B46885) moieties, modified by the sulfonyl group.
n → π Transitions:* These lower-energy transitions involve the promotion of non-bonding electrons (from the nitrogen and oxygen atoms of the sulfonamide group) to antibonding π* orbitals of the aromatic rings. These transitions are typically weaker in intensity compared to π → π* transitions.
Fluorescence Spectroscopy:
Fluorescence is the emission of light from a molecule after it has absorbed light. For a molecule to be fluorescent, it must possess a rigid structure and a significant π-conjugated system. While many aromatic compounds are fluorescent, the fluorescence of this compound is expected to be weak. The presence of the heavy iodine atom can lead to significant intersystem crossing from the singlet excited state to the triplet state, a phenomenon known as the "heavy-atom effect." This process efficiently quenches fluorescence and promotes phosphorescence.
Furthermore, the non-coplanar arrangement of the two aromatic rings, enforced by the steric hindrance of the bulky mesityl group and the geometry of the sulfonamide linkage, can also lead to non-radiative decay pathways, further reducing the fluorescence quantum yield. The rotational freedom around the S-N and S-C bonds allows for vibrational relaxation, which competes with fluorescence emission.
Interactive Data Table: Predicted Electronic Spectroscopy Properties of this compound
| Spectroscopic Technique | Expected Observation | Interpretation |
| UV-Vis Absorption | Multiple absorption bands in the UV region (approx. 200-400 nm) | π → π* and n → π* transitions within the 4-iodoaniline and 2,4,6-trimethylphenyl moieties. |
| Fluorescence Emission | Weak or no significant fluorescence | Quenching due to the heavy-atom effect of iodine and non-radiative decay pathways facilitated by molecular flexibility. |
Note: The exact absorption maxima (λ_max) and fluorescence properties would need to be determined experimentally or through high-level computational modeling such as Time-Dependent Density Functional Theory (TD-DFT).
Theoretical and Computational Chemistry Studies on N 2,4,6 Trimethylphenyl Sulfonyl 4 Iodo Aniline
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution of electrons within the molecule (electronic structure).
Prediction of Molecular Conformations and Energetics
The rotational freedom around the sulfur-nitrogen and nitrogen-carbon bonds in N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline allows for multiple low-energy conformations. A computational study would typically identify these stable conformers and calculate their relative energies to determine the most probable structures at a given temperature. The steric hindrance imposed by the bulky 2,4,6-trimethylphenyl (mesityl) group is expected to play a crucial role in dictating the preferred molecular geometry, particularly the torsional angles between the aromatic rings. Without specific studies, a data table of conformer energies cannot be constructed.
Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. For a molecule like this compound, the HOMO would likely be localized on the electron-rich aniline (B41778) ring, while the LUMO might be distributed across the sulfonyl group and the phenyl rings. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index, derived from FMO energies, would provide further insight into its chemical behavior.
Table 1: Hypothetical Frontier Molecular Orbital Properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | Data not available |
| LUMO Energy (eV) | Data not available |
| HOMO-LUMO Gap (eV) | Data not available |
| Ionization Potential (eV) | Data not available |
| Electron Affinity (eV) | Data not available |
| Global Hardness (η) | Data not available |
| Electrophilicity Index (ω) | Data not available |
(Note: This table is for illustrative purposes only, as specific data for the target compound is not available in the literature.)
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers (transition states) that control the reaction rate.
Calculation of Activation Energies and Reaction Pathways
For this compound, potential reactions of interest could include nucleophilic aromatic substitution at the iodinated ring or reactions involving the sulfonamide linkage. Computational studies would map out the potential energy surface for such reactions, calculating the activation energies required to overcome the transition states. This information is critical for predicting reaction feasibility and kinetics.
Prediction of Regio- and Stereoselectivity
In reactions where multiple products are possible, computational modeling can predict the regioselectivity (which position on a molecule reacts) and stereoselectivity (the preferred spatial orientation of the product). By comparing the activation energies of different reaction pathways, the most favorable product can be identified. For instance, in a cross-coupling reaction involving the iodo-aniline moiety, theoretical calculations could predict the likelihood of reaction at different sites.
Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects
While quantum mechanics is ideal for studying static electronic properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. An MD simulation would track the motions of all atoms in this compound, providing a comprehensive picture of its conformational flexibility. Furthermore, by including solvent molecules in the simulation, it is possible to explicitly model how the solvent influences the molecule's structure and dynamics, offering a more realistic representation of its behavior in solution.
No Publicly Available QSRR Studies on this compound
Following a comprehensive review of available scientific literature, no specific Quantitative Structure-Reactivity Relationship (QSRR) studies have been published for the compound this compound. This indicates a gap in the current research landscape regarding the computational and theoretical analysis of this molecule's reactivity based on its structural features.
QSRR studies are a fundamental aspect of computational chemistry, aiming to create a mathematical relationship between the chemical structure of a compound and its reactivity. These studies typically involve the calculation of various molecular descriptors, such as electronic, steric, and hydrophobic properties, to predict the rate and nature of chemical reactions.
While research exists on related compounds and the broader classes of sulfonamides and anilines, the specific combination of the 2,4,6-trimethylphenylsulfonyl group and the 4-iodoaniline (B139537) moiety in a single molecule has not been the subject of a dedicated QSRR investigation. Such a study would be valuable in predicting the compound's behavior in various chemical environments and could guide its potential applications in synthesis and materials science.
The absence of this specific data precludes the generation of detailed research findings and data tables as requested. Further experimental and computational research would be necessary to establish the QSRR for this compound.
Applications of N 2,4,6 Trimethylphenyl Sulfonyl 4 Iodo Aniline in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in the Synthesis of Complex Organic Molecules
The utility of N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline as a building block stems from the distinct reactivity of its constituent parts. The 4-iodoaniline (B139537) moiety is a well-established and versatile chemical intermediate used in the synthesis of a wide array of pharmaceutical compounds, including anti-inflammatory, antiviral, and anti-cancer agents. calibrechem.comsarex.comslideshare.net The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. nih.gov
The addition of the N-(2,4,6-trimethylphenyl)sulfonyl group serves multiple purposes. It functions as a robust protecting group for the aniline (B41778) nitrogen, preventing unwanted side reactions under various conditions. Furthermore, the steric bulk of the mesityl group can direct the regioselectivity of subsequent reactions on the aromatic ring. This combination makes the title compound a valuable synthon for introducing the 4-iodoaniline unit into sterically hindered or complex molecular architectures. Researchers can leverage this building block to construct elaborate scaffolds for drug discovery and materials science. calibrechem.com
Table 1: Comparison of Common Cross-Coupling Reactions Applicable to Aryl Iodides
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Pd(0) / Base | C-C |
| Heck Coupling | Alkene | Pd(0) / Base | C-C |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) / Cu(I) / Base | C-C (sp) |
| Buchwald-Hartwig Amination | Amine | Pd(0) / Base | C-N |
| Stille Coupling | Organotin Reagent | Pd(0) | C-C |
This table illustrates the versatility of the iodo-group present in this compound as a handle for various bond-forming strategies.
Role as a Precursor for the Development of Novel Reagents or Catalysts
Beyond its direct use as a building block, this compound holds potential as a precursor for novel reagents. The chemistry of N-arylsulfonamides is rich; for instance, related N-(arylsulfonyl)benzylamines can be oxidized to generate N-arylsulfonylimines in situ. beilstein-journals.org These electrophilic imines are highly reactive intermediates that can participate in a variety of transformations, including nucleophilic additions and cycloadditions, to synthesize diverse nitrogen-containing heterocycles. beilstein-journals.org
Similarly, the title compound could be chemically modified to generate new reactive species. The C-I bond can be converted into other functional groups, such as a boronic ester via Miyaura borylation or an organozinc reagent, transforming the molecule into a nucleophilic coupling partner. The N-H bond of the sulfonamide can be deprotonated to form a nucleophilic anion or functionalized further. This adaptability allows for its development into bespoke reagents for specific synthetic challenges.
Application in Cascade Reactions and Multi-Component Transformations
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, are a powerful tool for rapidly building molecular complexity. The bifunctional nature of this compound makes it an intriguing candidate for such processes. A reaction initiated at the C-I bond (e.g., oxidative addition to a metal catalyst) could be followed by an intramolecular cyclization involving the sulfonamide group.
While direct examples involving the title compound are not extensively documented, related strategies highlight the potential. For instance, visible light has been used to induce cascade sulfonylation/cyclization reactions to produce quinoline-2,4-diones. nih.gov Other research has demonstrated aniline-promoted cyclization-replacement cascade reactions. nih.gov These precedents suggest that this compound could be employed in strategically designed cascade sequences, such as those involving an initial coupling at the iodine position followed by a cyclization step onto an adjacent ortho position, to construct complex heterocyclic systems in a single pot.
Contribution to the Development of New Synthetic Methodologies (e.g., Transition Metal-Free Processes)
The development of transition-metal-free reactions is a major goal in green and sustainable chemistry, aiming to reduce cost and toxicity. Aryl iodides are excellent substrates for many of these emerging methodologies. This compound can serve as a model substrate for developing and optimizing such reactions.
Potential Applications in Supramolecular Chemistry or Functional Materials (e.g., through halogen bonding, if applicable and within scope)
The field of supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor). nih.gov The iodine atom in iodoarenes is a particularly effective halogen bond donor due to its high polarizability. beilstein-journals.org
This compound is an excellent candidate for use as a building block in crystal engineering and the design of functional materials based on halogen bonding. mdpi.comnih.gov The iodine atom can form predictable and robust interactions with Lewis basic sites such as carbonyl oxygens, nitrogen atoms in heterocycles, or other anions. beilstein-journals.org By combining the directional halogen bond from the iodine atom with potential hydrogen bonding from the N-H group of the sulfonamide, it is possible to program the self-assembly of molecules into complex, ordered architectures like tapes, sheets, or three-dimensional networks. beilstein-journals.org This controlled assembly is crucial for developing materials with tailored properties, such as liquid crystals or organic conductors. nih.gov
Table 2: Key Supramolecular Interactions of this compound
| Interaction Type | Donor Group | Acceptor Group (Example) | Potential Outcome |
|---|---|---|---|
| Halogen Bonding | C-I | Carbonyl (O), Pyridyl (N) | Directional assembly, crystal engineering beilstein-journals.orgmdpi.com |
| Hydrogen Bonding | N-H (Sulfonamide) | Carbonyl (O), Phosphate (O) | Chain/sheet formation, network stabilization beilstein-journals.org |
| π–π Stacking | Aromatic Rings | Another Aromatic Ring | Stabilization of layered structures |
Current Research Gaps and Future Perspectives for N 2,4,6 Trimethylphenyl Sulfonyl 4 Iodo Aniline Research
Exploration of Undiscovered Reactivity Profiles and Novel Transformations
The primary research gap concerning N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline is the limited exploration of its reactivity. The 4-iodoaniline (B139537) moiety is a well-established precursor for a multitude of transformations, yet the influence of the bulky N-(2,4,6-trimethylphenyl)sulfonyl (mesitylsulfonyl) group on these reactions is not well-documented. Future research should systematically investigate its participation in both established and novel chemical reactions.
The carbon-iodine (C-I) bond is a prime target for transition-metal-catalyzed cross-coupling reactions. While foundational reactions like Suzuki, Heck, and Sonogashira couplings are theoretically feasible, detailed studies are needed to optimize conditions and understand the steric and electronic effects of the N-mesitylsulfonyl substituent. Beyond these, more advanced transformations represent a significant frontier. The development of C-H activation and functionalization reactions, where the sulfonyl group could act as a directing group, would open pathways to novel, highly substituted aniline (B41778) derivatives.
Another area ripe for exploration is the reactivity of the sulfonamide N-H bond. While often considered a protecting group, its deprotonation could generate a nucleophile for various substitution reactions. The steric hindrance imposed by the flanking mesityl group could lead to unusual regioselectivity and reactivity profiles.
Table 1: Potential Novel Transformations for this compound
| Reaction Class | Specific Transformation | Potential Outcome |
| Cross-Coupling | Palladium-catalyzed carbonylation | Synthesis of novel benzamides and derivatives. sarex.com |
| Copper- or Palladium-catalyzed C-N coupling | Formation of complex diarylamines. | |
| C-H Activation | Directed ortho-C-H arylation | Synthesis of polysubstituted aromatic compounds. |
| Remote C-H functionalization | Access to derivatives functionalized at positions distant from the directing group. | |
| Photoredox Catalysis | Radical-mediated transformations | Introduction of alkyl or perfluoroalkyl groups at the iodine position under mild conditions. |
| Ring-Forming Reactions | Intramolecular cyclization (e.g., Larock indole (B1671886) synthesis) | Construction of heterocyclic scaffolds. |
Development of Asymmetric Synthesis and Catalysis Utilizing this compound
The steric bulk of the 2,4,6-trimethylphenyl group adjacent to the sulfonamide linker creates significant rotational hindrance around the N-C(aryl) bond. This structural feature is a prerequisite for atropisomerism, a form of axial chirality. A significant research gap exists in the development of methods to synthesize enantiomerically pure atropisomers of this compound and its derivatives.
Recent advancements in organocatalytic atroposelective N-acylation of aniline-derived sulfonamides have demonstrated the feasibility of creating such axially chiral molecules in high enantiomeric excess. nih.gov Applying these or similar catalytic strategies to this compound could provide access to a new class of chiral building blocks.
Furthermore, once synthesized, these chiral derivatives could find applications as novel ligands in asymmetric catalysis or as chiral organocatalysts themselves. The presence of the iodo-substituent allows for further functionalization, enabling the attachment of the chiral scaffold to metal centers or other catalytic moieties. Investigating the potential of these compounds to induce asymmetry in chemical reactions is a promising future direction.
Integration with Flow Chemistry and Electrochemistry for Green Synthesis Initiatives
Modern synthetic chemistry is increasingly driven by the principles of green chemistry, emphasizing process efficiency, safety, and sustainability. nih.gov The integration of this compound chemistry with enabling technologies like flow chemistry and electrochemistry is a critical area for future development.
Flow chemistry, which involves performing reactions in continuously flowing streams, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and facile scalability. researchgate.netnih.gov The synthesis of this compound itself, or its subsequent transformations such as nitration or cross-coupling, could be significantly optimized in flow reactors. researchgate.netresearchgate.net This approach can shorten reaction times from hours to minutes and increase yields and purity. researchgate.netnih.gov
Electrochemistry provides a reagent-free method for oxidation and reduction, often proceeding under mild conditions with high selectivity. The electrochemical oxidation of aniline derivatives has been shown to generate reactive intermediates that can be trapped by nucleophiles, such as sulfonyl compounds, to form new C-S or N-S bonds. nih.gov Developing an electrochemical route for the synthesis or derivatization of this compound could offer a greener alternative to traditional methods that rely on stoichiometric oxidants or metal catalysts. nih.govresearchgate.net
Table 2: Proposed Green Chemistry Approaches
| Technology | Application Area | Anticipated Benefits |
| Flow Chemistry | Synthesis of the title compound and its derivatives | Reduced reaction times, improved safety, easier scale-up, higher yields. researchgate.netnih.gov |
| High-throughput reaction optimization | Rapid screening of conditions (temperature, pressure, catalysts) to find optimal parameters. | |
| Electrochemistry | Anodic oxidation for C-S/N-S bond formation | Avoidance of chemical oxidants, mild reaction conditions, high selectivity. nih.gov |
| Cathodic reduction for dehalogenation or coupling | Controlled reduction processes without the need for metal hydrides or other reducing agents. |
Advanced Mechanistic Investigations Employing Operando Spectroscopic Techniques
A deep understanding of reaction mechanisms is crucial for the rational design of new transformations and the optimization of existing ones. While conventional mechanistic studies (e.g., reaction kinetics, intermediate trapping) provide valuable data, they often fail to capture the transient nature of catalytic cycles. Operando spectroscopy, the study of a catalytic material or reaction in situ under actual working conditions, offers a powerful tool to bridge this gap. wikipedia.org
There is a complete absence of operando spectroscopic studies involving this compound. Future research could apply techniques like operando FT-IR, Raman, UV-Vis, or NMR spectroscopy to monitor its reactions in real-time. wikipedia.org For instance, in a palladium-catalyzed cross-coupling reaction, operando spectroscopy could help identify key catalytic intermediates, determine the resting state of the catalyst, and elucidate the kinetics of individual elementary steps (e.g., oxidative addition, transmetalation, reductive elimination). This detailed mechanistic insight is invaluable for developing more efficient and robust catalytic systems. rsc.org
Computational Predictions Guiding Experimental Design for Novel Applications
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research for predicting molecular properties and reaction outcomes. nih.gov For this compound, computational studies could pre-emptively address many of the existing research gaps and guide experimental efforts, saving significant time and resources.
DFT calculations can be employed to investigate the fundamental properties of the molecule. For example, calculating the rotational energy barrier around the N-C(aryl) bond can predict the conformational stability and the potential for isolating stable atropisomers. Mapping the molecular electrostatic potential can identify the most reactive sites for electrophilic or nucleophilic attack. semanticscholar.org
Furthermore, computational modeling can be used to predict the feasibility and selectivity of proposed novel reactions. By calculating the energies of reactants, transition states, and products, researchers can build a comprehensive energy profile for a reaction pathway. mdpi.com This can help in selecting the most promising reaction conditions and catalysts before embarking on extensive experimental screening. Such in silico studies can accelerate the discovery of new applications for this compound in areas ranging from materials science to medicinal chemistry. ssrn.com
Table 3: Applications of Computational Chemistry in this compound Research
| Computational Method | Research Question | Insights Gained |
| Density Functional Theory (DFT) | Structural and Electronic Properties | Prediction of bond lengths, angles, rotational barriers, HOMO-LUMO gap, and molecular electrostatic potential. semanticscholar.org |
| Transition State Theory | Reaction Mechanisms and Kinetics | Calculation of activation energies and reaction rates to predict feasibility and selectivity of novel transformations. mdpi.com |
| Molecular Docking | Biological Activity Screening | Prediction of binding affinities to protein targets to guide applications in drug discovery. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of Chemical Bonds | Analysis of non-covalent interactions, such as hydrogen bonds or π–π stacking, that may influence crystal packing or reactivity. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2,4,6-Trimethylphenyl)sulfonyl(4-iodo)aniline?
- Methodology :
Sulfonylation : React 4-iodoaniline with 2,4,6-trimethylbenzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Purification : Use column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to isolate the product. Monitor purity via TLC and confirm by melting point analysis (cf. sulfonamide analogs in ).
Iodination : If iodination is required, employ electrophilic substitution using iodine monochloride (ICl) in acetic acid, followed by quenching with sodium thiosulfate .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodology :
- GC-MS (EI Ionization) : Analyze fragmentation patterns to confirm the molecular ion ([M]+) and characteristic sulfonyl or iodo fragments (e.g., m/z 183 for sulfonamide cleavage, as in ).
- HPLC-TOF : Verify exact mass (Δppm < 1.0) to distinguish isotopic peaks of iodine (e.g., M+2 for ¹²⁷I vs. ¹²⁹I) .
- FTIR-ATR : Confirm sulfonyl (S=O stretch ~1350-1150 cm⁻¹) and aromatic C-I bonds (500-600 cm⁻¹) .
Q. How should researchers assess the compound’s stability under laboratory storage conditions?
- Methodology :
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures.
- Light Sensitivity : Store in amber vials at 0–6°C (cf. storage guidelines for sulfonamides in ).
- Hygroscopicity : Use Karl Fischer titration to monitor moisture uptake and adjust desiccant use in storage .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data (e.g., NMR splitting vs. X-ray crystallography) be resolved?
- Methodology :
- Cross-Validation : Compare experimental NMR (¹H/¹³C) with computational predictions (DFT calculations, e.g., B3LYP/6-31G*).
- X-Ray Diffraction : Resolve tautomerism or conformational isomerism via single-crystal analysis (cf. ’s protocol for sulfonamide cocrystals).
- Dynamic NMR : Probe slow exchange processes (e.g., hindered rotation) at variable temperatures .
Q. What experimental designs optimize the electronic effects of the 4-iodo and trimethylphenyl groups on reactivity?
- Methodology :
- Hammett Studies : Synthesize analogs with substituents of varying σ values (e.g., -NO₂, -OCH₃) and correlate reaction rates (e.g., nucleophilic aromatic substitution) with electronic parameters.
- Computational Modeling : Use Gaussian or ORCA to calculate Mulliken charges or Fukui indices for electrophilic/nucleophilic sites .
Q. How can researchers mitigate byproduct formation during sulfonylation or iodination steps?
- Methodology :
- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect intermediates (e.g., over-iodinated species).
- Protection/Deprotection : Protect the aniline -NH₂ with acetyl groups before iodination (cf. ’s NaIO₄-mediated oxidations), then deprotect with acid hydrolysis .
Q. What strategies validate the compound’s interactions in supramolecular systems (e.g., host-guest complexes)?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
